molecular formula C10H13NO3 B14856253 5-Hydroxy-2-isopropoxybenzamide

5-Hydroxy-2-isopropoxybenzamide

Cat. No.: B14856253
M. Wt: 195.21 g/mol
InChI Key: UUZNYNSMTFWIRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Hydroxy-2-isopropoxybenzamide is an organic compound with the molecular formula C10H13NO3 and a molecular weight of 195.21 g/mol . This compound is characterized by the presence of a hydroxyl group, an isopropoxy group, and a benzamide moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-2-isopropoxybenzamide can be achieved through several methods. One common approach involves the reaction of 5-hydroxy-2-nitrobenzoic acid with isopropyl alcohol in the presence of a catalyst to form the isopropoxy derivative. This intermediate is then reduced to the corresponding amine, which is subsequently acylated to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and purification to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-2-isopropoxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinones, amines, and various substituted benzamides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

5-Hydroxy-2-isopropoxybenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Hydroxy-2-isopropoxybenzamide involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding, while the benzamide moiety can interact with various enzymes and receptors. These interactions can modulate biological processes, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Hydroxy-2-isopropoxybenzamide is unique due to the specific positioning of its functional groups, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for various research applications and distinguishes it from other similar compounds .

Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

5-hydroxy-2-propan-2-yloxybenzamide

InChI

InChI=1S/C10H13NO3/c1-6(2)14-9-4-3-7(12)5-8(9)10(11)13/h3-6,12H,1-2H3,(H2,11,13)

InChI Key

UUZNYNSMTFWIRQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)O)C(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.